molecular formula C9H8N2O3 B1356038 (4-nitro-1H-indol-3-yl)methanol CAS No. 124549-51-5

(4-nitro-1H-indol-3-yl)methanol

Cat. No.: B1356038
CAS No.: 124549-51-5
M. Wt: 192.17 g/mol
InChI Key: GIZXLVHVDBXUPQ-UHFFFAOYSA-N
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Description

(4-nitro-1H-indol-3-yl)methanol is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-nitro-1H-indol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-nitro-1H-indol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitro-1H-indol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-4,10,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZXLVHVDBXUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Chemoselective Reduction of 4-Nitroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the chemoselective reduction of 4-nitroindole-3-carboxaldehyde to (4-nitro-1H-indol-3-yl)methanol . It addresses the specific challenges of handling nitro-functionalized indoles, including chemoselectivity (aldehyde vs. nitro group), solubility, and the stability of the resulting indole-3-carbinol scaffold.

Executive Summary

The reduction of indole-3-carboxaldehydes to their corresponding alcohols is a pivotal transformation in the synthesis of tryptophol derivatives and bioactive alkaloids. When a nitro group is present at the C4 position, the reaction demands high chemoselectivity to avoid reducing the nitro moiety to an amine or hydroxylamine.

This protocol utilizes Sodium Borohydride (NaBH₄) in methanol/THF. Unlike catalytic hydrogenation or Lithium Aluminum Hydride (LAH), which pose high risks of reducing the nitro group, NaBH₄ provides exclusive selectivity for the aldehyde. Furthermore, this guide addresses the critical instability of indole-3-carbinols (acid-catalyzed dimerization) and provides a modified workup to ensure high isolation yields.

Mechanistic Insight & Strategy

Chemoselectivity

The primary challenge is differentiating between the electrophilic aldehyde carbon and the nitro group.

  • Reagent Choice: NaBH₄ is a nucleophilic reducing agent. It attacks the polarized carbonyl carbon (

    
    ). The nitro group (
    
    
    
    ) is electron-rich and resistant to nucleophilic attack by borohydride under neutral/alkaline conditions.
  • Solvent Effects: Protic solvents like Methanol (MeOH) activate the carbonyl group via hydrogen bonding, facilitating hydride transfer.

Stability of the Product

Indole-3-methanols are prone to acid-catalyzed dehydration to form a resonance-stabilized vinylogous iminium ion, which rapidly reacts with another indole molecule to form 3,3'-diindolylmethanes (DIMs) .

  • Structural Advantage: The 4-nitro group is a strong electron-withdrawing group (EWG). It destabilizes the carbocation intermediate required for dimerization and reduces the nucleophilicity of the indole ring. Consequently, 4-nitroindole-3-methanol is significantly more stable than the parent indole-3-methanol.

  • Operational Control: Despite this enhanced stability, acidic conditions (pH < 5) and prolonged exposure to silica gel should be avoided.

Reaction Pathway Diagram

ReactionMechanism Start 4-Nitroindole-3-carboxaldehyde Inter Alkoxyborate Intermediate Start->Inter Nucleophilic Attack (H-) NaBH4 NaBH4 / MeOH (Hydride Source) NaBH4->Inter Product (4-Nitro-1H-indol-3-yl)methanol Inter->Product Protonation Quench Hydrolysis (Water/NH4Cl) Quench->Product Side Side Reaction: DIM Formation (Acidic pH) Product->Side H+ (Avoid!)

Figure 1: Reaction pathway highlighting the chemoselective reduction and the potential instability pathway.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
4-Nitroindole-3-carboxaldehyde Substrate>97%
Sodium Borohydride (NaBH₄) Reducing Agent>98% (Powder)
Methanol (MeOH) SolventAnhydrous preferred
Tetrahydrofuran (THF) Co-solventStabilized, HPLC Grade
Ethyl Acetate (EtOAc) ExtractionACS Grade
Sat.[1] NH₄Cl Solution QuenchAqueous
Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolution: In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-nitroindole-3-carboxaldehyde (1.0 equiv) in a mixture of THF:MeOH (1:1 v/v) .

    • Note: 4-Nitroindoles often suffer from poor solubility. THF aids solubility, while MeOH is required to activate the borohydride. A concentration of 0.1 M is recommended.

  • Cooling: Place the flask in an ice-water bath (0 °C). Allow the solution to equilibrate for 10 minutes.

Step 2: Reduction
  • Addition: Add NaBH₄ (1.5 equiv) portion-wise over 5–10 minutes.

    • Caution: Hydrogen gas evolution will occur. Ensure the reaction vessel is vented (e.g., via a needle or loose stopper).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1–3 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The aldehyde spot (usually bright yellow/orange) should disappear, replaced by a more polar alcohol spot.

Step 3: Workup (Critical for Stability)
  • Quench: Cool the mixture back to 0 °C. Slowly add water or saturated aqueous NH₄Cl dropwise.

    • Critical: Do not use HCl or strong acids. Keep the pH neutral to slightly basic (pH 7–8) to prevent polymerization.

  • Extraction: Dilute with water and extract three times with EtOAc .

  • Washing: Wash the combined organic layers with Brine (saturated NaCl) to remove excess water and borate salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ . Filter off the solids.[2]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at a bath temperature of <40 °C.

Step 4: Purification
  • Preferred: Recrystallization from Toluene or a mixture of EtOAc/Hexanes .

  • Alternative: If chromatography is necessary, use a short plug of Silica Gel deactivated with 1% Triethylamine to prevent acid-catalyzed decomposition. Elute rapidly with EtOAc/Hexanes.

Workflow Visualization

Workflow Setup Dissolve Aldehyde (THF/MeOH, 0°C) Add Add NaBH4 (1.5 equiv, Portion-wise) Setup->Add React Stir at RT (1-3 Hours) Add->React Check TLC Check (Disappearance of Aldehyde) React->Check Check->React Incomplete Quench Quench with Water/NH4Cl (Maintain pH > 7) Check->Quench Complete Extract Extract with EtOAc Wash with Brine Quench->Extract Isolate Evaporate & Recrystallize Extract->Isolate

Figure 2: Operational workflow for the isolation of (4-nitro-1H-indol-3-yl)methanol.

Expected Characterization Data

Upon isolation, the product should be stored at 4 °C, protected from light.

  • Physical State: Yellow to brownish solid (Nitroindoles are typically colored).

  • ¹H NMR (DMSO-d₆, 400 MHz) Prediction:

    • δ 11.5–12.0 ppm: Indole N-H (Broad singlet).

    • δ 7.5–8.0 ppm: Aromatic protons (H5, H6, H7). H5 will be deshielded by the adjacent nitro group.

    • δ 7.4–7.6 ppm: C2-H proton (Singlet/Doublet).

    • δ 5.0–5.2 ppm: Benzylic -CH ₂-OH (Doublet, coupling with OH).

    • δ 4.8–5.0 ppm: Hydroxyl -OH (Triplet, exchangeable).

  • IR Spectrum: Broad absorption at ~3300–3400 cm⁻¹ (O-H/N-H stretch); Strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).

Safety & Handling

  • Nitro Compounds: 4-Nitroindoles are potentially energetic . While stable at room temperature, avoid subjecting the dry solid to high heat (>150 °C) or friction.

  • Hydrogen Gas: The reaction generates H₂ gas. Work in a fume hood away from ignition sources.

  • Toxicology: Indole derivatives can be biologically active. Handle with gloves and eye protection.

References

  • Bergman, J., & Sand, P. (1989). Synthesis of 4-nitroindole. Organic Syntheses , 68, 222. Link Establishes the foundational chemistry of 4-nitroindoles.

  • Somei, M., et al. (2002). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles , 57(5). Link Validates the reduction of 4-nitroindole-3-carboxaldehyde using NaBH4.

  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis of 4-nitroindole-3-methanol. Synthesis, 1999(7), 1117-1122.
  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. Authoritative text on indole reactivity and the instability of indole-3-carbinols.

Sources

Application Note: Optimizing Solvent Systems for the Synthesis and Derivatization of (4-nitro-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-nitro-1H-indol-3-yl)methanol is a critical scaffold in the synthesis of 4-substituted tryptamines (e.g., psilocybin analogs) and kinase inhibitors.[1] Its chemical behavior is defined by a "push-pull" electronic conflict: the electron-rich indole core is deactivated by the strong electron-withdrawing nitro group (


) at the 4-position, while the C3-hydroxymethyl group remains chemically labile.[1]

This guide addresses the primary bottleneck in working with this intermediate: Solubility vs. Reactivity . The 4-nitro substitution significantly increases crystal lattice energy via


-stacking and dipole interactions, rendering the molecule sparingly soluble in standard non-polar solvents (DCM, Toluene) while maintaining high solubility in polar aprotic solvents (DMSO, DMF) that can be difficult to remove.

Solvent Selection Framework

The choice of solvent must balance the solubility of the nitro-indole core with the mechanistic requirements of the desired transformation.[1]

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility Rating*Primary ApplicationTechnical Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Oxidation (IBX), Nucleophilic Substitution (

)
Difficult to remove.[1] High boiling points may degrade thermally sensitive nitro-indoles.[1]
Polar Protic Methanol, EthanolMedium (20-50 mg/mL)Hydrogenation, ReductionProtic nature interferes with Lewis Acid catalysis. Good for recrystallization.
Ethers THF, 1,4-Dioxane, MTBEMedium-Low (10-30 mg/mL)General Synthesis, Grignard/LithiationTHF is the "Goldilocks" solvent: decent solubility and easy removal.
Chlorinated DCM, ChloroformLow (<5 mg/mL)Friedel-Crafts, Mild OxidationPoor solubility often leads to heterogeneous slurries. Requires high dilution.
Esters Ethyl AcetateLow-Medium Work-up, CrystallizationExcellent for isolating the product from DMSO/DMF mixtures.[1]

*Solubility estimates based on thermodynamic properties of 4-nitroindole derivatives.

Decision Logic for Experimental Design

The following decision tree illustrates the logical flow for selecting a solvent system based on the intended chemical transformation.

SolventDecisionTree Start Target Reaction Oxidation Oxidation (-CH2OH → -CHO) Start->Oxidation Substitution Nucleophilic Substitution (-OH → -Nu) Start->Substitution Reduction Nitro Reduction (-NO2 → -NH2) Start->Reduction Ox_IBX IBX Oxidation (Mild, Selective) Oxidation->Ox_IBX Preferred Ox_MnO2 MnO2 Oxidation (Heterogeneous) Oxidation->Ox_MnO2 Alternative Sub_Acid Acid Catalyzed (Vinylogous Iminium) Substitution->Sub_Acid Red_Cat Catalytic Hydrogenation (H2, Pd/C) Reduction->Red_Cat Solv_DMSO Solvent: DMSO (Homogeneous) Ox_IBX->Solv_DMSO Standard Solv_Acetone Solvent: Acetone/THF (Slurry) Ox_MnO2->Solv_Acetone Solv_ACN Solvent: MeCN or DCM (High Selectivity) Sub_Acid->Solv_ACN Solv_MeOH Solvent: MeOH/EtOH (Protic) Red_Cat->Solv_MeOH

Figure 1: Solvent selection decision tree based on reaction mechanism requirements.[1]

Detailed Experimental Protocols

Protocol A: Oxidation to 4-nitroindole-3-carboxaldehyde

Context: This is the most common transformation.[1] The 4-nitro group deactivates the ring, making the alcohol stable but requiring stronger oxidation conditions than standard indoles.

Mechanism: 2-Iodoxybenzoic acid (IBX) is used.[1][2][3] IBX is insoluble in most organic solvents but soluble in DMSO.[2] The reaction proceeds via ligand exchange at the iodine center.

Steps:

  • Dissolution: Dissolve (4-nitro-1H-indol-3-yl)methanol (1.0 eq) in DMSO (0.5 M concentration). Note: If the starting material contains water, the reaction rate will decrease.

  • Reagent Addition: Add IBX (1.2 eq) in a single portion at room temperature (25°C).

  • Reaction: Stir for 2–4 hours. The solution will remain clear or turn slightly yellow.

  • Quench & Work-up:

    • Dilute the reaction mixture with Water (5x volume). The product and excess IBX/IBA will precipitate.

    • Filter the solids.

    • Solvent Switch: Resuspend the solid in Ethyl Acetate . IBX/IBA (byproducts) are insoluble in EtOAc; the product is soluble.

    • Filter off the white solid (IBX byproducts).

    • Concentrate the filtrate to obtain the aldehyde.

Why this works: DMSO solubilizes both the polar reactant and the oxidant. The "solubility switch" work-up avoids tedious extraction of DMSO.[1]

Protocol B: Nucleophilic Substitution (Derivatization)

Context: Converting the alcohol to an azide, cyanide, or amine. Challenge: The 4-nitro group makes the C3 position less capable of stabilizing the carbocation/iminium intermediate compared to unsubstituted indole.[1]

Steps:

  • Solvent: Suspend the alcohol in Anhydrous Acetonitrile (MeCN) or THF . DCM is avoided due to poor solubility.

  • Activation: Add a Lewis Acid (e.g.,

    
    ) or Brønsted Acid (e.g., 
    
    
    
    -TsOH).
    • Observation: The mixture often becomes homogeneous upon acid addition as the protonated alcohol is more soluble.

  • Nucleophile Addition: Add the nucleophile (e.g.,

    
     or 
    
    
    
    with 18-crown-6).[1]
  • Temperature: Heat to 50–60°C. The electron-withdrawing nitro group raises the activation energy for the formation of the electrophilic intermediate (vinylogous iminium ion).

Protocol C: Nitro Reduction (to 4-Aminoindole derivative)

Context: Synthesizing the tryptamine core. Safety Warning: 4-nitroindoles can poison palladium catalysts if sulfur impurities are present.[1]

Steps:

  • Solvent: Methanol is the gold standard. If solubility is poor, use a MeOH:THF (1:1) mixture.

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Condition: Hydrogen atmosphere (balloon pressure is usually sufficient).

  • Work-up: Filter through Celite.

    • Critical Note: 4-aminoindoles are highly unstable to oxidation (turn black/purple in air).[1] Process immediately or store as an HCl salt.

Mechanistic Visualization

The following diagram details the oxidation pathway, highlighting the role of DMSO as an oxygen donor ligand facilitator in the IBX mechanism.

ReactionPathway Start (4-nitro-1H-indol-3-yl)methanol (Soluble in DMSO) Intermediate Iodine Ester Intermediate Start->Intermediate Ligand Exchange (-H2O) TS Twist Transition State (Rate Limiting) Intermediate->TS Hypervalent Iodine Folding Product 4-nitroindole-3-carboxaldehyde TS->Product Elimination (-IBA) IBX IBX / DMSO IBX->Intermediate Reagent

Figure 2: Mechanistic pathway for IBX oxidation in DMSO.

References

  • Nicolaou, K. C., et al. (2002).[2] "Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes."[1] Journal of the American Chemical Society.[2]

  • Somei, M., et al. (2001). "Nucleophilic Substitution Reaction on the Nitrogen of Indole Nucleus." Heterocycles.

  • Yadav, J. S., et al. (2004).[4] "IBX in ionic liquids: a mild and efficient protocol for the oxidation of alcohols."[4] Tetrahedron Letters.

  • Pfizer Inc. (2018). "Pfizer Solvent Selection Guide for Medicinal Chemistry." Green Chemistry.

Disclaimer: The protocols described involve hazardous chemicals (nitro compounds, pressurized hydrogen). All experiments should be conducted in a fume hood with appropriate PPE. 4-nitroindoles may exhibit energetic properties upon heating; DSC (Differential Scanning Calorimetry) testing is recommended before scaling up >10g.[1]

Sources

Application Note & Protocol: Determining the Solubility of (4-nitro-1H-indol-3-yl)methanol in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on determining the solubility of (4-nitro-1H-indol-3-yl)methanol, a key heterocyclic building block in medicinal chemistry.[1][2] We present both the theoretical framework and validated experimental protocols for measuring thermodynamic and kinetic solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. The causality behind experimental choices is explained to ensure robust and reproducible results, which are critical for applications ranging from high-throughput screening to formulation development.

Introduction: The Critical Role of Solubility Data

(4-nitro-1H-indol-3-yl)methanol is an indole derivative whose structure is of significant interest in the synthesis of bioactive molecules and potential therapeutic agents.[1][2] In any chemical or pharmaceutical development workflow, understanding a compound's solubility is a foundational requirement. Poor solubility can lead to inaccurate in-vitro assay results, low bioavailability, and significant challenges in formulation, ultimately hindering the progress of promising drug candidates.[3]

This guide focuses on two solvents of paramount importance:

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, DMSO is often called a "universal solvent" for its ability to dissolve a vast range of polar and nonpolar compounds.[4][5][6] It is the standard for creating high-concentration stock solutions used in high-throughput screening (HTS) and biological assays.[4][7]

  • Methanol (MeOH): As the simplest polar protic alcohol, methanol is a versatile solvent used in organic synthesis, purification, and as a component in various analytical techniques.[8][9][10] Its ability to participate in hydrogen bonding makes it an effective solvent for many polar molecules.[11]

By providing robust protocols to quantify the solubility of (4-nitro-1H-indol-3-yl)methanol in these solvents, we aim to empower researchers to generate reliable data, make informed decisions, and accelerate their research and development timelines.

Scientific Principles: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by intermolecular forces. The adage "like dissolves like" provides a useful, albeit simplified, starting point. A more rigorous analysis involves examining the specific functional groups of the solute and solvent molecules.

  • (4-nitro-1H-indol-3-yl)methanol: This molecule possesses a rich combination of functional groups that dictate its interactions.

    • Indole NH and Hydroxyl OH: These groups can act as hydrogen bond donors.

    • Nitro O, Hydroxyl O, and Indole π-system: These can act as hydrogen bond acceptors.

    • Nitro Group (NO₂): This is a strong electron-withdrawing group, creating a significant dipole moment.

    • Aromatic Rings: The indole core provides a large, relatively nonpolar surface area capable of π-stacking and van der Waals interactions.

  • Solvent Interactions:

    • DMSO ((CH₃)₂S=O): As a polar aprotic solvent, DMSO has a strong dipole and is an excellent hydrogen bond acceptor at the oxygen atom. It can effectively solvate the polar regions of the indole derivative, particularly the OH and NH protons.[4] Its two methyl groups provide nonpolar character, allowing it to also interact favorably with the aromatic rings.[12]

    • Methanol (CH₃OH): As a polar protic solvent, methanol can both donate and accept hydrogen bonds, allowing it to interact strongly with the hydroxyl, amine, and nitro groups of the target compound.[13]

Prediction: Based on this analysis, (4-nitro-1H-indol-3-yl)methanol is expected to exhibit high solubility in DMSO due to DMSO's exceptional solvating power for complex organic molecules. Its solubility in methanol is also predicted to be substantial due to favorable hydrogen bonding, though potentially less than in DMSO.[13]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial for experimental integrity to understand the difference between two commonly measured solubility types.[14][15]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the solid and solution phases are in equilibrium.[15] It is typically determined using the "shake-flask" method, which allows sufficient time for this equilibrium to be reached.[16] This value is essential for formulation and biopharmaceutical classification.

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a supersaturated solution.[14][17] It is often measured in HTS settings where a compound is rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[3][18] The resulting value can be higher than the thermodynamic solubility because there may not be enough time or energy for the system to equilibrate and form a stable crystal lattice.[14][15]

Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to these steps, including the use of controls and replicates, will ensure the generation of trustworthy and accurate data.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is the gold standard for determining equilibrium solubility and is highly recommended for generating definitive data.[16][19][20]

Objective: To determine the maximum equilibrium concentration of (4-nitro-1H-indol-3-yl)methanol in DMSO and methanol at a controlled temperature.

Materials and Equipment:

  • (4-nitro-1H-indol-3-yl)methanol (solid, >98% purity)

  • DMSO (Anhydrous, ≥99.9%)

  • Methanol (Anhydrous, ≥99.8%)

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance (4-decimal place)

  • Orbital shaker with temperature control

  • Benchtop centrifuge with temperature control

  • Calibrated micropipettes and tips

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC-UV or UV-Vis Spectrophotometer

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess solid (e.g., ~5-10 mg) B Add precise volume of solvent (e.g., 1.0 mL DMSO or Methanol) A->B to 2 mL vial C Seal vials tightly B->C D Shake at constant temperature (e.g., 25°C, 200 rpm) C->D E Incubate for 24-48 hours D->E F Centrifuge at high speed (e.g., 10,000 x g, 15 min) E->F G Carefully collect supernatant F->G H Optional: Filter supernatant (0.22 µm PTFE filter) G->H I Prepare serial dilutions of supernatant H->I J Analyze by HPLC-UV or UV-Vis I->J K Calculate concentration using calibration curve J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

  • Preparation (in triplicate for each solvent): a. Add an excess amount of solid (4-nitro-1H-indol-3-yl)methanol (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation. b. Accurately pipette a known volume (e.g., 1.0 mL) of the selected solvent (DMSO or methanol) into each vial. c. Securely seal the vials.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application). b. Shake the vials at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is fully established, especially for crystalline compounds.[20]

  • Phase Separation: a. After incubation, visually confirm that excess solid is still present in each vial. b. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same temperature as incubation to pellet the undissolved solid. c. Causality Check: This step is critical. Failure to completely separate the solid from the saturated solution is a primary source of artificially high and variable results. d. Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. For maximum accuracy, consider filtering the supernatant through a 0.22 µm solvent-compatible syringe filter.

  • Quantification: a. Prepare a standard calibration curve of the compound in the respective solvent over a relevant concentration range. b. Accurately dilute the supernatant aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve. c. Analyze the diluted samples using a validated analytical method (HPLC-UV is preferred for its specificity and sensitivity). d. Calculate the concentration of the saturated solution using the calibration curve and account for the dilution factor.

Protocol 2: Kinetic Solubility Measurement

This protocol is designed to assess the risk of precipitation when a DMSO stock solution is diluted into a co-solvent like methanol. This is a proxy for the more common kinetic aqueous solubility assays used in drug discovery.[3]

Objective: To determine the concentration at which (4-nitro-1H-indol-3-yl)methanol precipitates when diluted from a DMSO stock into methanol.

Materials and Equipment:

  • (4-nitro-1H-indol-3-yl)methanol

  • DMSO (Anhydrous, ≥99.9%)

  • Methanol (Anhydrous, ≥99.8%)

  • 96-well microplate (polypropylene or glass-coated for best results)

  • Multichannel pipette

  • Plate shaker

  • Nephelometer or plate reader capable of measuring light scattering/turbidity

Workflow Diagram:

G cluster_prep 1. Stock Preparation cluster_dil 2. Serial Dilution cluster_inc 3. Incubation & Measurement cluster_analysis 4. Analysis A Prepare high-concentration stock (e.g., 20 mM in 100% DMSO) C Add small volume of DMSO stock to first well A->C B Dispense Methanol into 96-well plate B->C D Perform serial dilutions across the plate C->D E Shake plate briefly D->E F Incubate at RT (e.g., 1-2 hours) E->F G Measure turbidity (Nephelometry or Absorbance) F->G H Plot turbidity vs. concentration G->H I Determine concentration at onset of precipitation H->I

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Procedure:

  • Stock Solution Preparation: a. Prepare a high-concentration stock solution of (4-nitro-1H-indol-3-yl)methanol, for example, 20 mM in 100% DMSO. Ensure the compound is fully dissolved.

  • Plate Preparation: a. In a 96-well plate, add a fixed volume of methanol (e.g., 198 µL) to multiple wells.

  • Dilution and Precipitation: a. Add a small volume of the DMSO stock (e.g., 2 µL) to the first well containing methanol and mix thoroughly. This creates a 1:100 dilution (final concentration 200 µM, with 1% DMSO). b. Perform serial dilutions across the plate. c. Causality Check: The final DMSO concentration should be kept low and constant across all wells to minimize solvent effects on solubility.[12]

  • Incubation and Measurement: a. Cover the plate and let it incubate at room temperature for a defined period (e.g., 2 hours). Some protocols may include shaking.[3] b. Measure the turbidity or light scattering in each well using a plate reader. An increase in signal relative to controls indicates precipitation.

  • Data Analysis: a. The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the solvent-only controls.

Data Summary and Interpretation

The results from these experiments should be recorded systematically. Below is a template table for summarizing the findings.

ParameterDMSOMethanol
Solvent Type Polar AproticPolar Protic
Thermodynamic Solubility (25°C) e.g., >100 mg/mLe.g., 15 mg/mL
Molar Concentration (mM) e.g., >520 mMe.g., 78 mM
Kinetic Solubility (from 20 mM stock) N/Ae.g., 150 µM
Observations Forms a clear, stable solution at high concentrations.Dissolves well but may be limited compared to DMSO.

Interpretation of Results:

  • High DMSO Solubility: A high thermodynamic solubility in DMSO confirms its suitability as a solvent for preparing concentrated stock solutions for screening campaigns. This minimizes the volume of solvent added to assays, reducing potential solvent-induced artifacts.[7][12]

  • Methanol Solubility: The thermodynamic solubility in methanol is crucial for guiding synthetic chemistry operations, such as reaction setup, workup, and purification (e.g., crystallization). A moderate value suggests methanol could be a viable solvent for these processes.

  • Kinetic Solubility Data: This result highlights the potential for the compound to precipitate out of solution when a concentrated DMSO stock is diluted. This is a critical piece of information for designing robust biological assays and interpreting structure-activity relationship (SAR) data.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Lab Manual. Solubility test for Organic Compounds. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Bergström, C. A., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • Pro-Vitals. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • YouTube. (2021). Solubility test/ Organic lab. [Link]

  • PubChem. (R)-1H-indol-3-yl-(4-nitrophenyl)methanol. [Link]

  • SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • ChemTalk. A Deep Dive into Common Organic Solvents. [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • American Chemical Society. (2013). Methanol. [Link]

  • Britannica. Methanol. [Link]

  • PubChem. Methanol. [Link]

  • Wikipedia. Methanol. [Link]

  • EPA. 4-Methyl-5-nitro-2,3-dihydro-1H-indole Properties. [Link]

  • PubChem. (1H-indol-2-yl)methanol. [Link]

  • RSC Publishing. (2015). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Kinetic Optimization of Nitroindole Hydroxymethylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitro" Paradox

Welcome to the technical support center. You are likely here because your nitroindole hydroxymethylation is either stalling , decomposing , or taking days to complete .

The Core Problem: Nitroindoles present a kinetic paradox. The strong electron-withdrawing nitro group (


) makes the N-H proton more acidic (

decreases), making deprotonation easier. However, it simultaneously pulls electron density from the pyrrole ring, rendering the resulting indolyl anion a weaker nucleophile .

Consequently, the rate-determining step (nucleophilic attack on formaldehyde) is significantly slower compared to unsubstituted indoles. This guide focuses on overcoming this kinetic barrier while preventing thermodynamic equilibration to unwanted C-substituted byproducts.

Critical Analysis: Reaction Mechanics

To optimize time, you must understand the competition between Kinetic Control (N-hydroxymethylation) and Thermodynamic Control (C-hydroxymethylation or Bis-indolylmethane formation).

Reaction Pathway Diagram

The following diagram illustrates the critical decision points in the reaction vessel.

ReactionPathway Start Nitroindole + HCHO Base Base Catalyst (K2CO3 / NaOH) Start->Base Deprotonation Anion Indolyl Anion (Poor Nucleophile) Base->Anion N_Product N-Hydroxymethyl (Kinetic Product) Anion->N_Product Fast (Reversible) C_Product C3-Hydroxymethyl (Thermodynamic Product) Anion->C_Product Slow (Irreversible) High T / Long Time N_Product->Start Reversion (Low [HCHO]) Dimer Bis-indolylmethane (Impurity) N_Product->Dimer Acid/Silica Exposure

Figure 1: Mechanistic pathway showing the reversibility of N-hydroxymethylation and the risk of thermodynamic sinks (C-alkylation or Dimerization).

Optimization Protocol: The "Rapid Conversion" System

Do not treat this as a standard indole reaction. Use this optimized protocol designed specifically for electron-deficient substrates.

Recommended Reagents & Conditions
VariableRecommendationScientific Rationale
Formaldehyde Source Paraformaldehyde (PFA) PFA allows for anhydrous or low-water conditions, preventing the hydration of formaldehyde which reduces its electrophilicity.
Base

(1.5 - 2.0 eq)
Strong enough to deprotonate nitroindole (

) but mild enough to prevent Cannizzaro side-reactions of HCHO [1].
Solvent DMF or MeCN Polar aprotic solvents solvate the cation (

), leaving the indolyl anion "naked" and more reactive, counteracting the nitro-deactivation.
Temperature 40°C - 60°C Room temp is often too slow for nitroindoles. Exceeding 60°C risks C-alkylation.
Additives DABCO (0.1 eq) Acts as a nucleophilic catalyst, activating PFA by forming a reactive ammonium species.
Step-by-Step Workflow
  • Dissolution: Dissolve Nitroindole (1.0 eq) in DMF (0.5 M concentration). High concentration favors second-order kinetics.

  • Activation: Add

    
     (1.5 eq) and DABCO (0.1 eq). Stir for 10 mins to ensure deprotonation. Note: Solution usually turns deep red/orange due to the nitroindolyl anion.
    
  • Addition: Add Paraformaldehyde (3.0 - 5.0 eq). Crucial: Use excess HCHO to push the equilibrium to the right (Le Chatelier’s principle).

  • Monitoring: Heat to 50°C. Monitor by TLC/HPLC every 30 mins.

    • Target Time: 1–3 hours.

  • Quench: Pour into ice water. The product should precipitate.

    • Warning: Do NOT acidify. N-hydroxymethyl groups are acid-labile [2].

Troubleshooting Center (FAQ)

Q1: The reaction stalls at 60% conversion. Adding more time doesn't help.

Diagnosis: You have reached equilibrium , not completion. N-hydroxymethylation is reversible. Fix:

  • Do not wait: Longer time allows the reverse reaction or decomposition.

  • Push Equilibrium: Add another 2.0 eq of Paraformaldehyde.

  • Concentrate: If possible, reduce solvent volume. The forward rate depends on

    
    .
    
Q2: My product decomposes during purification on Silica Gel.

Diagnosis: Silica gel is slightly acidic. This catalyzes the loss of formaldehyde (reversion) or the formation of "DIM" (Di-indolyl methane) impurities [3]. Fix:

  • Avoid Chromatography: Attempt crystallization from Ethanol/Water first.

  • Neutralize Silica: If you must column, pretreat the silica slurry with 1% Triethylamine (

    
    ) to neutralize acidic sites.
    
  • Use Alumina: Neutral Alumina is a safer stationary phase for hemiaminals.

Q3: I am seeing significant C3-hydroxymethylation (wrong isomer).

Diagnosis: Reaction temperature is too high or reaction time is too long. C-attack has a higher activation energy but forms a more stable product (Thermodynamic control). Fix:

  • Lower Temperature: Drop to 25°C–30°C and accept a slower rate.

  • Check Catalyst: Ensure you are using a base (

    
    ). Acid catalysts or Lewis acids favor C3-attack [4].
    
Q4: The reaction mixture turned into a solid gel.

Diagnosis: Polymerization of excess formaldehyde or precipitation of the product. Fix:

  • Dilution: Add a small amount of water or alcohol to solubilize the formaldehyde oligomers.

  • Agitation: Ensure vigorous stirring. If the product precipitates, this is actually good—it removes the product from equilibrium, driving the reaction to completion. Filter the solid immediately.

Decision Tree: Troubleshooting Logic

Use this flow to diagnose stalled or failed experiments.

Troubleshooting Start Problem Detected CheckConv Check Conversion (HPLC/TLC) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion but Low Yield CheckConv->HighConv CheckTime Reaction Time > 6 hours? LowConv->CheckTime CheckWorkup Did you use Silica/Acid? HighConv->CheckWorkup CheckEquil Add 5 eq HCHO Increase Conc. CheckTime->CheckEquil No (Stalled) Soln2 Switch to DMF/K2CO3 Heat to 50°C CheckTime->Soln2 Yes (Too Slow) Decomp Product Reversion/DIM formation CheckWorkup->Decomp Yes Soln1 STOP. Isolate immediately. Use Neutral Alumina. Decomp->Soln1

Figure 2: Diagnostic flow for identifying kinetic stalls vs. workup decomposition.

References

  • Zhang, X., et al. (2020). "

    
    -Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions." Letters in Organic Chemistry. 
    
  • Koinuma, H., et al. (2025). "Electrochemically Driven Site-Selective N-Hydroxymethylation of Indoles and Derivatives." Chemistry – An Asian Journal.[1][2]

  • Shiri, M. (2010). "Indoles in Multicomponent Processes (Bis-indolylmethane formation)." Chemical Reviews. (General reference on acid-catalyzed dimerization mechanisms).

  • Wang, Q.D., et al. (2017).[3] "Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde." Synlett. (Demonstrates C3 selectivity under acidic/Lewis acid conditions).

Sources

Technical Support Center: Purification of (4-Nitro-1H-indol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NIT-IND-04-PUR Status: Open Assigned Specialist: Senior Application Scientist Topic: Impurity Removal & Stability Protocols[1]

Introduction: The "4-Nitro" Challenge

Welcome to the technical support hub for (4-nitro-1H-indol-3-yl)methanol. If you are accessing this guide, you are likely facing a specific set of purification challenges.

Unlike simple indoles, the 4-nitro isomer presents a unique "push-pull" conflict:

  • Steric Hindrance: The nitro group at the C4 position creates peri-strain with the C3-hydroxymethyl group, affecting solubility and crystallization behavior.[1]

  • Electronic Deactivation: The strong electron-withdrawing nitro group reduces the nucleophilicity of the indole ring, making the compound slightly more stable to acid than electron-rich analogs (like 5-methoxyindole-3-carbinol), yet it remains susceptible to acid-catalyzed oligomerization on silica gel.[1]

This guide provides autonomous, modular troubleshooting workflows to resolve these specific issues.

Module 1: Diagnostic Triage

Determine the nature of your impurity before attempting purification.

User Question: "My crude solid is dark orange/brown. How do I know if it's just starting material or decomposition?"

Technical Response: Use this diagnostic matrix to identify your impurity profile based on Thin Layer Chromatography (TLC) behavior.

Standard TLC System: 5% Methanol in Dichloromethane (DCM). Visualization: UV (254 nm) and Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]

Observation (TLC)Probable ImpurityCauseRecommended Action
High Rf (~0.7-0.8) 4-Nitroindole (Starting Material)Incomplete Vilsmeier-Haack or Reduction.[1]See Module 3 .
Mid Rf (~0.4-0.5) 4-Nitroindole-3-carbaldehydeIncomplete Reduction (NaBH4 step).[1]Resubmit to reduction or Bisulfite wash.
Baseline Streak Oligomers / PolymersAcid-catalyzed decomposition during workup.[1]See Module 2 (Prevention).
Spot turns Pink/Red Acid SensitivityThe silica itself is degrading your compound.STOP. See Module 2 immediately.

Module 2: The "Pink Column" Issue (Acid Instability)

User Question: "I started a flash column, and the band turned bright pink/red on the silica. My recovery was low. What happened?"

Root Cause Analysis: Indole-3-methanols are "masked" carbocations.[1] Under even mildly acidic conditions (like the surface of standard silica gel, pH ~5), the hydroxyl group is protonated and leaves as water. The resulting resonance-stabilized carbocation at C3 is attacked by another indole molecule, forming dimers (diindolylmethanes) and trimers.[1]

The Fix: Silica Neutralization Protocol You must neutralize the acidic sites on the silica gel before loading your compound.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 100% DCM or 1% MeOH/DCM).

  • The Additive: Add 1% Triethylamine (Et3N) to the slurry solvent.

    • Example: For 500 mL of solvent, add 5 mL of Et3N.

  • Equilibration: Pour the column and flush with at least 2 column volumes of the Et3N-doped solvent.

  • Running the Column: You can remove Et3N from the eluent once the compound is loaded, or maintain 0.5% Et3N throughout the run if the compound is highly unstable.

  • Alternative: If degradation persists, switch to Neutral Alumina (Brockmann Grade III).

Expert Insight: The 4-nitro group makes the ring less electron-rich, theoretically slowing down this polymerization compared to unsubstituted indole-3-carbinol.[1] However, the peri-strain at C4 can destabilize the C3-OH bond, making the leaving group ability of water relevant.[1] Always treat this compound as acid-sensitive.[1]

Module 3: Separation of Starting Material (4-Nitroindole)

User Question: "I have 10% unreacted 4-nitroindole. Recrystallization isn't removing it efficiently."

Technical Response: 4-Nitroindole lacks the hydrogen-bonding capability of the hydroxyl group found in your product.[1] We exploit this polarity difference.

Method A: Flash Chromatography (Gradient)

  • Stationary Phase: Silica (Neutralized, see Module 2).

  • Gradient:

    • Start: 100% Dichloromethane (DCM). Elutes 4-nitroindole (Impurities).[1]

    • Ramp: 0%

      
       5% Methanol in DCM. Elutes (4-nitro-1H-indol-3-yl)methanol.
      
  • Note: The nitro group makes the compounds visible as yellow bands. The starting material will elute rapidly; the alcohol will retain significantly longer.

Method B: Selective Precipitation (Green Chemistry) If chromatography is not scalable:

  • Dissolve the crude mixture in a minimum amount of hot Ethyl Acetate .

  • Slowly add Hexanes (or Heptane) until the solution turns slightly cloudy.

  • Cool to Room Temperature, then 4°C.

  • Theory: The alcohol (product) is less soluble in non-polar alkanes than the starting nitroindole. The product should crystallize, leaving the starting material in the mother liquor.

Module 4: Inorganic Salt Removal

User Question: "My NMR is clean, but the ash content is high. I suspect Boron salts from the NaBH4 reduction."

Technical Response: Boron complexes can chelate to the indole nitrogen or the hydroxyl oxygen.

Workup Optimization Protocol:

  • Quench: After the reduction reaction, quench with Saturated Ammonium Chloride (NH4Cl) . Do not use HCl, as this triggers polymerization.[2]

  • Partition: Extract into Ethyl Acetate.

  • The Wash: Wash the organic layer 3x with Brine (Saturated NaCl) .

    • Why? High ionic strength forces boron salts into the aqueous phase.

  • Drying: Use Sodium Sulfate (Na2SO4), not Magnesium Sulfate (MgSO4), as MgSO4 is slightly acidic and can catalyze decomposition on the filter cake.

Module 5: Visualization & Workflow

The following diagram illustrates the decision matrix for purifying crude (4-nitro-1H-indol-3-yl)methanol.

PurificationWorkflow Crude Crude (4-Nitro-1H-indol-3-yl)methanol TLC Diagnostic TLC (5% MeOH/DCM) Crude->TLC Decision Impurity Profile? TLC->Decision PinkSpot Spot turns Pink/Red? (Acid Sensitivity) Decision->PinkSpot Yes StartMat High Rf Spot? (Starting Material) Decision->StartMat Yes Salts High Ash/Salts? Decision->Salts Yes Neutralize Add 1% Et3N to Silica OR Use Alumina PinkSpot->Neutralize Column Flash Column (DCM -> 5% MeOH) StartMat->Column <90% Purity Recryst Recrystallization (EtOAc / Hexane) StartMat->Recryst >90% Purity Wash Wash w/ Sat. NH4Cl & Brine Salts->Wash Neutralize->Column Pure Pure Product (Store -20°C, Dark) Column->Pure Recryst->Pure Wash->Recryst

Figure 1: Purification Logic Flow for 4-Nitroindole-3-carbinol derivatives.

Summary Data Table: Solvent Systems

ProcessSolvent SystemRatio (v/v)Notes
TLC (Analytical) DCM : MeOH95 : 5Rf Product ~ 0.3; Rf SM ~ 0.7
Flash Column DCM : MeOH100:0

95:5
Must add 1% Et3N to prevent degradation.
Recrystallization EtOAc : Hexane1 : 3Dissolve in hot EtOAc; add Hexane to turbidity.
Recrystallization Ethanol : Water1 : 1Good for removing inorganic salts; yield may be lower.

References

  • Bergman, J., & Sand, P. (1989). Synthesis of 4-nitroindole and some of its derivatives. Tetrahedron, 46(17), 6085-6112.[1]

    • Context: Foundational chemistry for 4-nitroindole synthesis and properties.[1][3]

  • Organic Syntheses. (1998). 4-Nitroindole.[1][3][4] Org. Synth. 1998, 75, 161.

    • Context: Authoritative procedure for the starting material, establishing solubility and stability baselines.
  • Leete, E., & Marion, L. (1953). The Hydrogenolysis of 3-Hydroxymethylindole and other Indole Derivatives with Lithium Aluminum Hydride. Canadian Journal of Chemistry, 31(8), 775-784.[1]

    • Context: Early mechanistic proof of the instability of the C3-hydroxymethyl group in indoles.
  • Beifuss, U., et al. (2013). A highly efficient copper(I)-catalyzed approach for the synthesis of 1,1'-bisindoles. Journal of Organic Chemistry.

    • Context: Discusses the dimerization mechanisms of electron-deficient indoles, relevant to the "Pink Column" issue.
  • Biotage Application Note. (2023). Does methanol really dissolve silica during flash column chromatography?

    • Context: Technical validation of silica stability in methanol gradients used in Module 3.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.